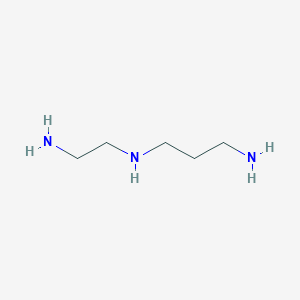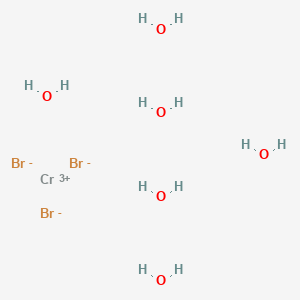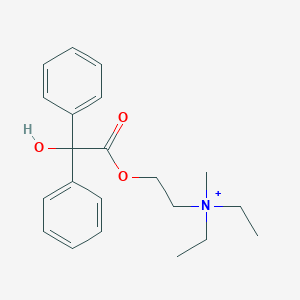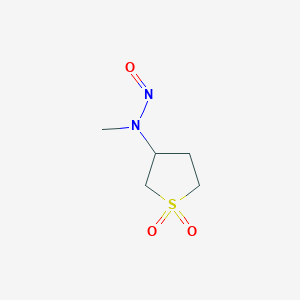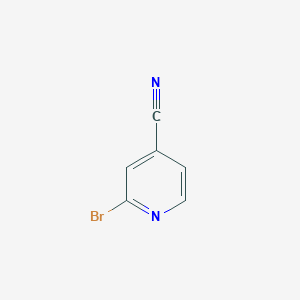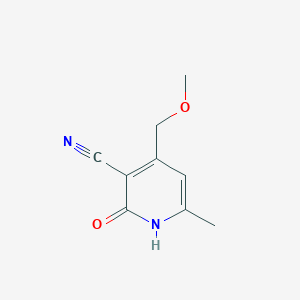![molecular formula C5H5N5 B076650 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 13114-11-9](/img/structure/B76650.png)
1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique structure that makes it an attractive candidate for various research purposes.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine is not well understood. However, studies have shown that this compound can bind to various proteins, including enzymes and receptors, and modulate their activity. This property makes it an attractive candidate for drug discovery, as it can potentially target specific proteins involved in disease pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine are still being studied. However, studies have shown that this compound can affect various cellular processes, including cell proliferation, apoptosis, and migration. Additionally, it has been shown to modulate the activity of various enzymes and receptors, including G protein-coupled receptors and kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its unique structure, which allows for the modification of its chemical properties. This property makes it a versatile compound that can be used in various research applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine. One potential direction is the development of new drugs based on this compound. The unique structure of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine allows for the modification of its chemical properties, which can lead to the development of new drugs with improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine involves the reaction of 5-amino-1-methyl-1H-tetrazole with ethyl propiolate in the presence of a catalyst. The reaction proceeds through a cycloaddition reaction, forming the triazole ring. The resulting compound is then treated with hydrochloric acid to remove the ethyl ester group, yielding 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine.
Aplicaciones Científicas De Investigación
1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine has been used in various scientific research applications. One of its most common uses is as a scaffold in drug discovery. The unique structure of this compound allows for the modification of its chemical properties, which can lead to the development of new drugs with improved efficacy and reduced toxicity. Additionally, 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine has been used in the development of fluorescent probes for imaging biological systems.
Propiedades
Número CAS |
13114-11-9 |
|---|---|
Nombre del producto |
1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine |
Fórmula molecular |
C5H5N5 |
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
1-methyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-10-4-2-6-3-7-5(4)8-9-10/h2-3H,1H3 |
Clave InChI |
ZLKFIEOFYXSNAN-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2N=N1 |
SMILES canónico |
CN1C2=CN=CN=C2N=N1 |
Sinónimos |
1H-1,2,3-Triazolo[4,5-d]pyrimidine, 1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




